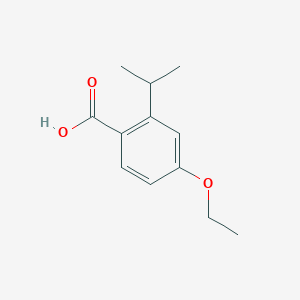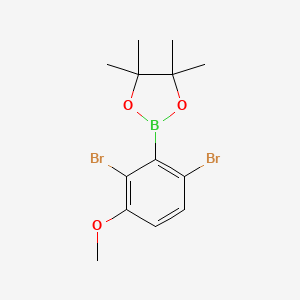
4-Chloro-8-methylquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methylquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties . This compound, with the molecular formula C11H8ClNO2, is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 7th position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminones as intermediates. The reaction typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and chlorination steps . Another method involves the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline acting as a ligand and proton source .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental impact . These methods not only improve yields but also minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-8-methylquinoline-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methylquinoline-7-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methylquinoline: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
8-Chloro-7-methylquinoline-4-carboxylic acid: Similar structure but with different positions of the chlorine and methyl groups, which can affect its chemical reactivity and biological activity.
Uniqueness
4-Chloro-8-methylquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylic acid group on the quinoline ring enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-8-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7(11(14)15)2-3-8-9(12)4-5-13-10(6)8/h2-5H,1H3,(H,14,15) |
InChI Key |
NPEMAFWXKNVHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)








![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)



![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
